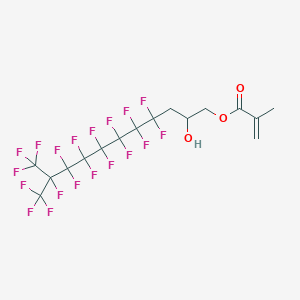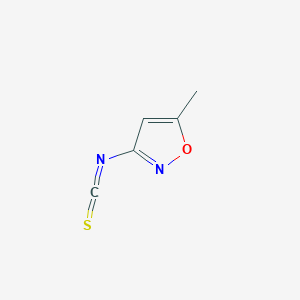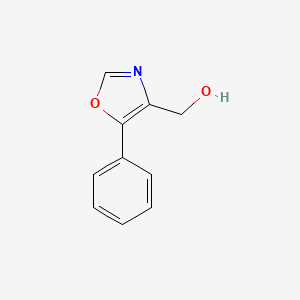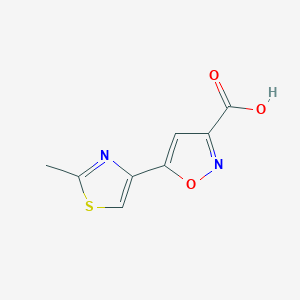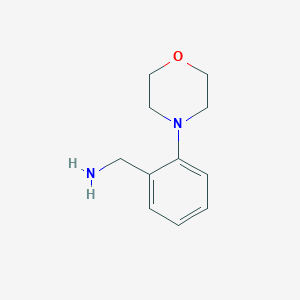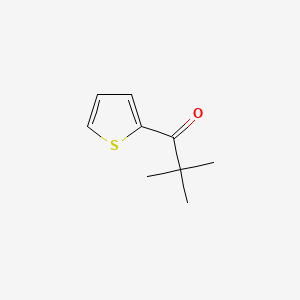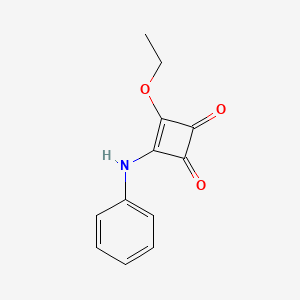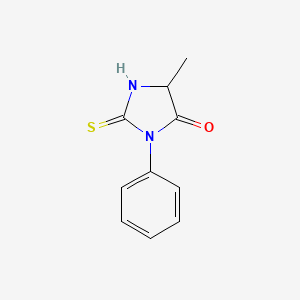
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Overview
Description
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
PTH-alanine, also known as PHENYLTHIOHYDANTOIN-DL-ALANINE or 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, primarily targets the parathyroid hormone 1 receptor (PTH1R) located in the kidneys and bones . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism .
Mode of Action
PTH-alanine interacts with its target, the PTH1R, to regulate the concentration of calcium and phosphate in the body . It stimulates renal tubular calcium reabsorption and bone resorption, maintaining the concentration of calcium within a narrow range . Additionally, PTH-alanine stimulates the conversion of calcidiol to calcitriol in renal tubular cells, thereby promoting intestinal calcium absorption and bone turnover .
Biochemical Pathways
PTH-alanine affects several biochemical pathways. It plays a significant role in the regulation of extracellular calcium and phosphate metabolism . The hormone influences bone and renal tubular reabsorption of calcium and increases intestinal absorption . Moreover, PTH-alanine reduces plasma phosphate levels, emphasizing its critical role in calcium and phosphate homeostasis .
Pharmacokinetics
The pharmacokinetics of PTH-alanine involve its absorption, distribution, metabolism, and excretion (ADME). After subcutaneous administration, PTH-alanine is absorbed into the bloodstream . The plasma concentration of PTH-alanine and its active N-terminal fragment increase proportionally with the dose . The half-life of PTH-alanine ranges from approximately 1.81 to 2.74 hours .
Result of Action
The primary result of PTH-alanine’s action is the elevation of the plasma ionized calcium concentration . It achieves this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . Concurrently, PTH-alanine reduces plasma phosphate levels, further emphasizing its critical role in calcium and phosphate homeostasis .
Biochemical Analysis
Biochemical Properties
PTH-alanine plays a crucial role in biochemical reactions, particularly in protein sequencing. It interacts with various enzymes and proteins during the Edman degradation process, a method used to identify amino acid sequences in proteins . The nature of these interactions is largely determined by the specific properties of the PTH-alanine molecule and the proteins it interacts with.
Molecular Mechanism
PTH-alanine exerts its effects at the molecular level through its involvement in the Edman degradation process. This process involves the sequential removal of amino acids from proteins, allowing for the identification of the amino acid sequence. PTH-alanine, as a derivative of the amino acid alanine, plays a key role in this process .
Temporal Effects in Laboratory Settings
The effects of PTH-alanine can change over time in laboratory settings, particularly in relation to its stability and degradation. As a component of the Edman degradation process, the stability of PTH-alanine can influence the accuracy and efficiency of protein sequencing .
Metabolic Pathways
PTH-alanine is involved in the metabolic pathway of protein sequencing, specifically the Edman degradation process . This process involves a series of reactions that sequentially remove amino acids from proteins, allowing for the identification of the amino acid sequence.
Properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFPXALZVOKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962990 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-19-1 | |
| Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The first study [] mentions the use of C-reactive protein (CRP) as a marker of inflammation in hemodialysis patients treated with iron sucrose. Why is monitoring inflammation important in this context?
A1: Hemodialysis patients are known to have chronic inflammation, which contributes to various health problems, including cardiovascular disease and anemia []. Iron sucrose, while used to treat anemia, has the potential to worsen inflammation in some individuals. Monitoring CRP levels helps assess whether the treatment is exacerbating inflammation, which could negatively impact the patient's overall health.
Q2: The second study [] links vitamin D deficiency to increased inflammatory markers (ferritin, CRP) in COVID-19 patients. Could vitamin D deficiency play a similar role in the inflammatory profile of hemodialysis patients?
A2: This is an area that warrants further investigation. We know from [] that vitamin D deficiency is associated with heightened inflammation in the context of COVID-19. Hemodialysis patients are also prone to vitamin D deficiency. It's plausible that this deficiency could contribute to the chronic inflammation observed in these patients, but more research is needed to confirm this link.
Q3: Both studies [, ] look at multiple biomarkers (ferritin, CRP, etc.). What is the advantage of using a panel of biomarkers rather than relying on a single marker like CRP?
A3: Using a panel of biomarkers provides a more comprehensive picture of a patient's health status. Relying solely on CRP might not capture the full complexity of the inflammatory process or other underlying conditions. For instance, elevated ferritin in hemodialysis patients could indicate inflammation but also iron overload, which has its own set of complications []. Analyzing multiple biomarkers allows for a more nuanced and accurate assessment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)


